molecular formula C10H11N3 B163500 2-(Pyrrolidin-1-yl)isonicotinonitrile CAS No. 127680-87-9

2-(Pyrrolidin-1-yl)isonicotinonitrile

Cat. No.: B163500
CAS No.: 127680-87-9
M. Wt: 173.21 g/mol
InChI Key: POKSKCURNRHWPZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)isonicotinonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to an isonicotinonitrile moietyThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where isonicotinonitrile is treated with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pyrrolidin-1-yl)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The nitrile group can also participate in interactions with enzymes, affecting their catalytic functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-1-yl)isonicotinonitrile is unique due to the combination of the pyrrolidine ring and the isonicotinonitrile moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKSKCURNRHWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562495
Record name 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-87-9
Record name 2-(1-Pyrrolidinyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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